Amentoflavone hexaacetate

Catalog No.
S518377
CAS No.
17482-37-0
M.F
C42H30O16
M. Wt
790.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amentoflavone hexaacetate

CAS Number

17482-37-0

Product Name

Amentoflavone hexaacetate

IUPAC Name

[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate

Molecular Formula

C42H30O16

Molecular Weight

790.7 g/mol

InChI

InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3

InChI Key

ZOWFPOHSDODQAG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C

solubility

Soluble in DMSO

Synonyms

Amentoflavone hexaacetate

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C

The exact mass of the compound Amentoflavone hexaacetate is 790.1534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Biflavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amentoflavone hexaacetate is a synthetic derivative of amentoflavone, a naturally occurring biflavonoid predominantly found in various plant species. This compound has the chemical formula C42H30O16C_{42}H_{30}O_{16} and is characterized by the presence of six acetate groups attached to the amentoflavone structure, enhancing its solubility and potentially modifying its biological activity . Amentoflavone itself has been recognized for its wide range of bioactivities, including anti-inflammatory, antioxidant, and anticancer properties .

The synthesis of amentoflavone hexaacetate generally involves acetylation reactions. The process typically utilizes acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction can be summarized as follows:

  • Acetylation Reaction:
    Amentoflavone+6Acetic AnhydrideBaseAmentoflavone Hexaacetate+6Acetic Acid\text{Amentoflavone}+6\text{Acetic Anhydride}\xrightarrow{\text{Base}}\text{Amentoflavone Hexaacetate}+6\text{Acetic Acid}

This reaction results in the substitution of hydroxyl groups in amentoflavone with acetate groups, which can influence its pharmacological properties .

Amentoflavone hexaacetate exhibits several biological activities:

  • Antiviral Activity: It has shown effectiveness against various viral infections, including those caused by human immunodeficiency virus and coronaviruses .
  • Anti-inflammatory Effects: The compound has been reported to inhibit inflammatory pathways, providing therapeutic potential for conditions like arthritis and psoriasis .
  • Antioxidant Properties: Amentoflavone hexaacetate can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Neuroprotective Effects: It may also play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and protecting neuronal integrity .

The synthesis of amentoflavone hexaacetate can be achieved through various methods:

  • Acetylation with Acetic Anhydride:
    • Dissolve amentoflavone in an organic solvent (e.g., dichloromethane).
    • Add acetic anhydride and a base.
    • Stir the mixture at room temperature or reflux.
    • Purify the product through column chromatography.
  • Alternative Methods:
    • Use of acetyl chloride with similar procedures can also yield amentoflavone hexaacetate.

These methods allow for the efficient production of the compound while ensuring high yields and purity .

Amentoflavone hexaacetate has several applications:

  • Pharmaceuticals: Due to its antiviral and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: Its antioxidant capabilities make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's protective effects against oxidative stress are valuable in skincare formulations aimed at anti-aging.

Research on interaction studies involving amentoflavone hexaacetate indicates that it may interact with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammation and oxidative stress pathways.
  • Receptor Modulation: Potential interactions with cellular receptors could enhance its therapeutic effects in specific conditions .

Further studies are needed to elucidate the full spectrum of interactions and mechanisms underlying its biological activity.

Amentoflavone hexaacetate belongs to a class of compounds known as biflavonoids. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
AmentoflavoneFlavonoidExhibits strong anti-inflammatory and antioxidant activities
AgathisflavoneFlavonoidKnown for its neuroprotective effects
RobustaflavoneFlavonoidDisplays significant anticancer properties
HinokiflavoneFlavonoidNoted for antimicrobial activities
RhusflavanoneBiflavanoidLess active than amentoflavone but still shows some bioactivity

Amentoflavone hexaacetate is unique due to its enhanced solubility and modified bioactivity resulting from the six acetate groups, which may lead to improved pharmacokinetic properties compared to its parent compound, amentoflavone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Exact Mass

790.1534

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

17482-37-0

Wikipedia

Amentoflavone hexaacetate

Dates

Last modified: 02-18-2024
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9: Oh J, Rho HS, Yang Y, Yoon JY, Lee J, Hong YD, Kim HC, Choi SS, Kim TW, Shin SS, Cho JY. Extracellular signal-regulated kinase is a direct target of the anti-inflammatory compound amentoflavone derived from Torreya nucifera. Mediators Inflamm. 2013;2013:761506. doi: 10.1155/2013/761506. Epub 2013 Jul 21. PubMed PMID: 23970815; PubMed Central PMCID: PMC3736407.
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11: Yao W, Li H, Liu Q, Gao Y, Dai J, Bao B, Zhang L, Ding A. Cellular Metabolomics Revealed the Cytoprotection of Amentoflavone, a Natural Compound, in Lipopolysaccharide-Induced Injury of Human Umbilical Vein Endothelial Cells. Int J Mol Sci. 2016 Sep 9;17(9). pii: E1514. doi: 10.3390/ijms17091514. PubMed PMID: 27618027; PubMed Central PMCID: PMC5037791.
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13: Liao S, Ren Q, Yang C, Zhang T, Li J, Wang X, Qu X, Zhang X, Zhou Z, Zhang Z, Wang S. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats. J Agric Food Chem. 2015 Feb 25;63(7):1957-66. doi: 10.1021/jf5019615. Epub 2015 Feb 16. PubMed PMID: 25415840.
14: Lee CW, Na Y, Park NH, Kim HS, Ahn SM, Kim JW, Kim HK, Jang YP. Amentoflavone inhibits UVB-induced matrix metalloproteinase-1 expression through the modulation of AP-1 components in normal human fibroblasts. Appl Biochem Biotechnol. 2012 Mar;166(5):1137-47. doi: 10.1007/s12010-011-9500-z. Epub 2011 Dec 29. PubMed PMID: 22205321.
15: Ruan X, Yan LY, Li XX, Liu B, Zhang H, Wang Q. Optimization of process parameters of extraction of amentoflavone, quercetin and ginkgetin from Taxus chinensis using supercritical CO2 plus co-solvent. Molecules. 2014 Oct 31;19(11):17682-96. doi: 10.3390/molecules191117682. PubMed PMID: 25365294.
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